molecular formula C14H28N2 B12682586 4-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine CAS No. 90680-42-5

4-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine

Cat. No.: B12682586
CAS No.: 90680-42-5
M. Wt: 224.39 g/mol
InChI Key: CBFPZYGJWADJNC-UHFFFAOYSA-N
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Description

4-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine is an organic compound with a complex structure that includes two cyclohexyl rings, one of which is substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine typically involves multiple steps, starting from readily available precursors. One common method involves the use of 1,4-cyclohexanedione as a starting material. The synthetic route includes processes such as the Wittig reaction, condensation reaction, and catalytic hydrogenation . These reactions are carried out under controlled conditions to ensure high purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Properties

CAS No.

90680-42-5

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

4-[(4-aminocyclohexyl)methyl]-2-methylcyclohexan-1-amine

InChI

InChI=1S/C14H28N2/c1-10-8-12(4-7-14(10)16)9-11-2-5-13(15)6-3-11/h10-14H,2-9,15-16H2,1H3

InChI Key

CBFPZYGJWADJNC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCC1N)CC2CCC(CC2)N

Origin of Product

United States

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